molecular formula C9H12ClN3S B13328327 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine

5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine

Cat. No.: B13328327
M. Wt: 229.73 g/mol
InChI Key: SEPGKHPRCCWKIB-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and an amine group at the 4-position. The compound also contains a 2,2-dimethylthietan-3-yl group attached to the nitrogen atom of the amine. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Amination: The amine group at the 4-position can be introduced through nucleophilic substitution reactions using amine precursors.

    Attachment of the Thietan Group: The 2,2-dimethylthietan-3-yl group can be attached to the nitrogen atom of the amine through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thietan ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thietan group, potentially leading to the formation of reduced derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under suitable conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the pyrimidine ring or thietan group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect various biological pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine: can be compared with other pyrimidine derivatives, such as:

Uniqueness

  • The presence of the 2,2-dimethylthietan-3-yl group distinguishes this compound from other pyrimidine derivatives, imparting unique chemical and biological properties.
  • Its ability to undergo specific chemical reactions and its potential applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C9H12ClN3S

Molecular Weight

229.73 g/mol

IUPAC Name

5-chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C9H12ClN3S/c1-9(2)7(4-14-9)13-8-6(10)3-11-5-12-8/h3,5,7H,4H2,1-2H3,(H,11,12,13)

InChI Key

SEPGKHPRCCWKIB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=NC=NC=C2Cl)C

Origin of Product

United States

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